molecular formula C10H8BrNO2 B2583433 Methyl 2-(bromomethyl)-6-cyanobenzoate CAS No. 1022980-69-3

Methyl 2-(bromomethyl)-6-cyanobenzoate

Cat. No.: B2583433
CAS No.: 1022980-69-3
M. Wt: 254.083
InChI Key: MSXPMFZZUHOIIN-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-cyanobenzoate: is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromomethyl group and a cyano group attached to the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)-6-cyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-methyl-6-cyanobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the substitution of a methyl group with a bromomethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-6-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Scientific Research Applications

Methyl 2-(bromomethyl)-6-cyanobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-6-cyanobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

    Methyl 2-bromobenzoate: Lacks the cyano group, making it less versatile in certain synthetic applications.

    Methyl 2-(chloromethyl)-6-cyanobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect reactivity and selectivity.

    Methyl 2-(bromomethyl)-4-cyanobenzoate: Positional isomer with the cyano group at the 4-position, leading to different chemical properties and reactivity.

Uniqueness: Methyl 2-(bromomethyl)-6-cyanobenzoate is unique due to the presence of both bromomethyl and cyano groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Biological Activity

Methyl 2-(bromomethyl)-6-cyanobenzoate is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}BrNO2_2
  • Molecular Weight : 254.08 g/mol
  • CAS Number : 165111-46-6

The compound features a bromomethyl group and a cyano group attached to a benzoate structure, which contributes to its reactivity and interaction with biological macromolecules.

This compound exhibits its biological activity primarily through:

  • Nucleophilic Substitution : The bromomethyl group acts as a leaving group, facilitating reactions with nucleophiles, leading to the formation of various derivatives that may exhibit distinct biological properties .
  • Hydrogen Bonding and Van der Waals Forces : The cyano group can participate in interactions that stabilize binding with target biomolecules, enhancing its efficacy as an enzyme inhibitor or receptor ligand.

Biological Applications

  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of synthesizing pharmaceuticals targeting specific diseases.
  • Anticancer Activity : Research indicates that derivatives of this compound may serve as precursors in the synthesis of anticancer agents. For example, related compounds have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells.
  • Pharmaceutical Development : The compound is utilized as an intermediate in the synthesis of various therapeutic agents, particularly those aimed at treating cancer and other serious conditions.

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Enzyme InteractionDemonstrated ability to interact with specific enzymes, potentially leading to inhibition.
Anticancer SynthesisUsed in synthesizing compounds that inhibit thymidylate synthase, showing promise against cancer cells.
Organic SynthesisServes as a versatile intermediate for creating complex organic molecules with biological activity.

Comparative Analysis with Similar Compounds

This compound is often compared with similar compounds due to variations in their functional groups and positions on the aromatic ring:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-bromo-5-cyanobenzoateSimilar cyano and bromomethyl groupsDifferent positioning affecting reactivity
Methyl 3-bromo-2-cyanobenzoateBromomethyl group on a different carbonVaries in biological activity due to structural differences

These comparisons highlight the significance of substitution patterns in determining the biological efficacy of these compounds.

Properties

IUPAC Name

methyl 2-(bromomethyl)-6-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXPMFZZUHOIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 6B (2.37 g) in chloroform (30 mL) was added N-bromosuccinimide (2.41 g) and AIBN (4 mg), and the mixture was heated at reflux for 18 hours. After cooling, the solvent was removed, and the concentrate was partitioned between ethyl acetate and water. The extract was washed with brine and concentrated, and the concentrate was purified by flash chromatography on silica gel with 20% ethyl acetate in hexanes.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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